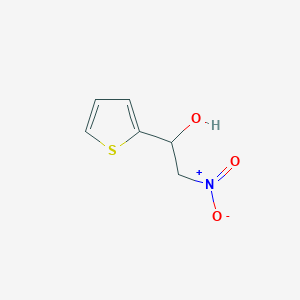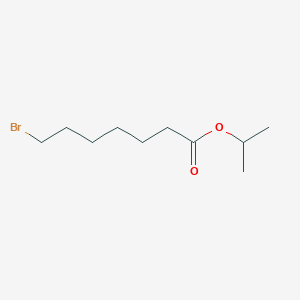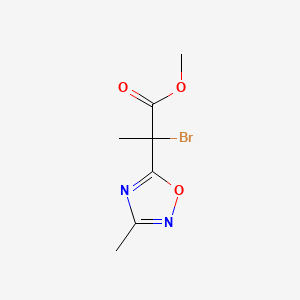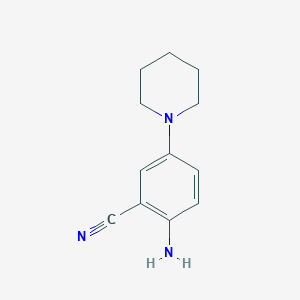![molecular formula C14H8Cl2N2O2S B13880992 2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole](/img/structure/B13880992.png)
2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring fused with a dichloronitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole typically involves the reaction of 2,6-dichloro-4-nitrobenzyl chloride with 2-mercaptobenzothiazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.
Substitution: Amines or thiols, organic solvents like tetrahydrofuran or dichloromethane, base such as triethylamine.
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products
Reduction: 2-[(2,6-Dichloro-4-aminophenyl)methyl]-1,3-benzothiazole.
Substitution: 2-[(2,6-Dichloro-4-(substituted)phenyl)methyl]-1,3-benzothiazole.
Cyclization: Various fused heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its potential as a lead compound for drug development.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity could be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzoxazole: Similar structure but with an oxygen atom in place of sulfur.
2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzimidazole: Similar structure but with an imidazole ring instead of benzothiazole.
2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-thiazole: Similar structure but with a thiazole ring instead of benzothiazole.
Uniqueness
2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the dichloronitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H8Cl2N2O2S |
|---|---|
Molekulargewicht |
339.2 g/mol |
IUPAC-Name |
2-[(2,6-dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-10-5-8(18(19)20)6-11(16)9(10)7-14-17-12-3-1-2-4-13(12)21-14/h1-6H,7H2 |
InChI-Schlüssel |
BGVLILXNEXIWMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate](/img/structure/B13880942.png)


![Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13880949.png)



